![molecular formula C19H22Cl2O4 B4884694 1,5-dichloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene](/img/structure/B4884694.png)
1,5-dichloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-dichloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene, also known as DEET, is a widely used insect repellent. It was first developed by the US Army in 1946 and has since become one of the most effective insect repellents on the market. DEET is used to repel a variety of insects, including mosquitoes, ticks, and flies.
Mécanisme D'action
1,5-dichloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene works by interfering with the insect's ability to locate a host. Insects use their sense of smell to locate hosts, and 1,5-dichloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene disrupts this process by blocking the receptors that detect the host's scent. This makes it difficult for the insect to locate the host and reduces the likelihood of a bite.
Biochemical and Physiological Effects:
1,5-dichloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene has been shown to have a low toxicity profile in humans. However, it can cause skin irritation in some individuals. 1,5-dichloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene is also known to be toxic to some aquatic organisms, including fish and amphibians. 1,5-dichloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene is not known to have any significant effects on the environment.
Avantages Et Limitations Des Expériences En Laboratoire
1,5-dichloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene is an effective insect repellent and is widely used in scientific research. It is relatively easy to obtain and is available in a variety of concentrations. However, 1,5-dichloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene has some limitations as a research tool. It can be difficult to control the concentration of 1,5-dichloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene in the air, which can affect the results of experiments. 1,5-dichloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene can also be expensive, which can limit its use in some research projects.
Orientations Futures
There are several areas of research that could be explored in the future. One area of interest is the development of new insect repellents that are more effective than 1,5-dichloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene. Another area of research is the study of the long-term effects of 1,5-dichloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene exposure on humans and the environment. Additionally, research could be conducted to determine the optimal concentration of 1,5-dichloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene for use in insect repellent products. Finally, research could be conducted to determine the effectiveness of 1,5-dichloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene against new and emerging insect-borne diseases.
Méthodes De Synthèse
1,5-dichloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene is synthesized by the reaction of 3-methylbenzoyl chloride with 2-(2-(2-(4-ethoxyphenoxy)ethoxy)ethoxy)ethanol in the presence of a base. The reaction produces 1,5-dichloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene as a colorless liquid with a boiling point of 289°C.
Applications De Recherche Scientifique
1,5-dichloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene has been extensively studied for its insect-repelling properties. It has been shown to be highly effective at repelling mosquitoes, ticks, and other insects. 1,5-dichloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene is also used in scientific research to study the behavior of insects and their response to repellents. 1,5-dichloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene is often used as a control in experiments that test the effectiveness of new insect repellents.
Propriétés
IUPAC Name |
1,5-dichloro-2-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]-3-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2O4/c1-3-23-16-4-6-17(7-5-16)24-10-8-22-9-11-25-19-14(2)12-15(20)13-18(19)21/h4-7,12-13H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDXGWKUSXPLGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCOCCOC2=C(C=C(C=C2C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dichloro-2-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]-3-methylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

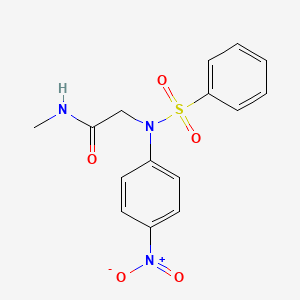
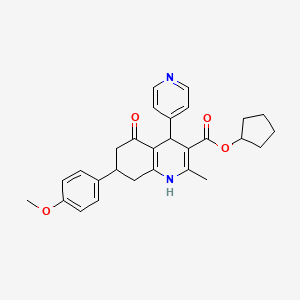
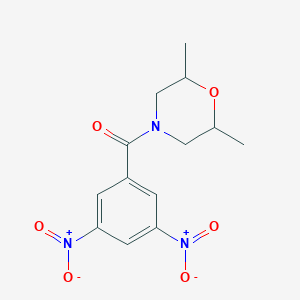
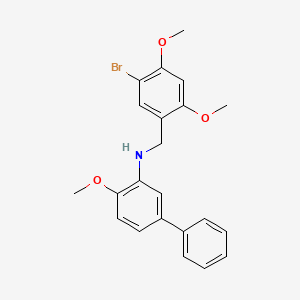
![1-(1-adamantyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]ethanamine](/img/structure/B4884636.png)
![2,2-dimethyl-N-{1-[1-(4-oxo-4-phenylbutanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B4884649.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio}acetamide](/img/structure/B4884662.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4884669.png)
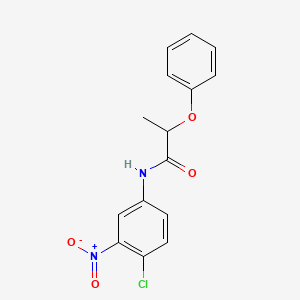
![N~1~-(sec-butyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B4884678.png)
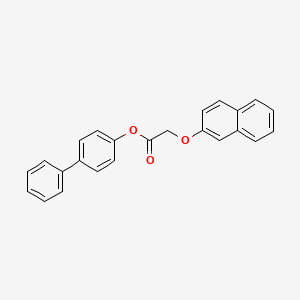
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyrazinamine](/img/structure/B4884701.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}benzamide](/img/structure/B4884703.png)
![1,1'-oxybis{4-[(4-chlorophenyl)sulfonyl]benzene}](/img/structure/B4884709.png)